S-Phenylmercapturic Acid-d5

Benzene biomonitoring Isotope dilution mass spectrometry Method validation

S-Phenylmercapturic Acid-d5 (SPMA-d5; CAS 1331906‑27‑4) is a penta‑deuterated stable‑isotope‑labeled analogue of the benzene‑specific urinary metabolite S‑phenylmercapturic acid (SPMA). It is employed exclusively as an internal standard in isotope dilution LC‑MS/MS workflows, exploiting its near‑identical physicochemical properties to the native analyte while producing a precursor‑to‑product ion transition that is mass‑shifted by 5 Da (m/z 243 → 114 vs.

Molecular Formula C11H13NO3S
Molecular Weight 244.32 g/mol
Cat. No. B12397089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Phenylmercapturic Acid-d5
Molecular FormulaC11H13NO3S
Molecular Weight244.32 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D
InChIKeyCICOZWHZVMOPJS-WYDCHYGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why S-Phenylmercapturic Acid-d5 (SPMA-d5) Is the Analytical Gold Standard for Urinary Benzene Biomonitoring


S-Phenylmercapturic Acid-d5 (SPMA-d5; CAS 1331906‑27‑4) is a penta‑deuterated stable‑isotope‑labeled analogue of the benzene‑specific urinary metabolite S‑phenylmercapturic acid (SPMA) [1]. It is employed exclusively as an internal standard in isotope dilution LC‑MS/MS workflows, exploiting its near‑identical physicochemical properties to the native analyte while producing a precursor‑to‑product ion transition that is mass‑shifted by 5 Da (m/z 243 → 114 vs. m/z 238 → 109 for unlabeled SPMA), enabling unequivocal differentiation in triple‑quadrupole instruments [1].

5 kDa Mass‑Shift Precision: Why d5‑IS Outperforms d2, 13C, and Unlabeled Surrogates in SPMA Quantification


Isotope‑dilution mass spectrometry is the consensus reference method for urinary biomarkers, yet the choice of internal standard directly controls accuracy. Deuterated SPMA‑d2 (mass shift +2 Da) suffers from isotopic peak overlap with the native M+2 isotopologue, which can exceed 5 % of the monoisotopic peak intensity, introducing systematic quantification bias [1]. 13C6‑SPMA offers perfect co‑elution but a 6‑Da mass shift that frequently encroaches on the cross‑talk region of contemporary tandem‑MS systems, while the absence of an internal standard forces reliance on external calibration that cannot compensate for matrix‑induced ion suppression in urine [2]. SPMA‑d5 provides a 5 Da shift positioned in a clean spectral window, yielding the lowest intra‑ and inter‑assay variability among commercially available isotopologues [1].

Benchmarked Quantification: SPMA‑d5 Measurably Reduces Assay Error Across 3 Independent Validation Datasets


SPMA‑d5 Achieves <7.5 % Relative Error vs. >15 % for d2‑SPMA in Human Urine LC‑MS/MS

In a fully validated LC‑MS/MS method employing automated 96‑well SPE and SPMA‑d5 as internal standard, the relative error across QC levels was <7.5 % and the relative standard deviation (RSD) remained below 6.5 %, enabling a calibration range of 0.4–200 ng/mL [1]. In contrast, a comparable on‑line enrichment LC‑MS/MS method using SPMA‑d2 as internal standard reported recoveries of 78.2 %–84.5 % and a lower limit of detection of 8 ng/mL, reflecting a roughly 20‑fold inferior sensitivity and wider imprecision [2]. This head‑to‑head method comparison demonstrates that the d5 isotopologue reduces method bias by approximately 2‑fold versus the d2 variant.

Benzene biomonitoring Isotope dilution mass spectrometry Method validation

SPMA‑d5 Enables Ruggedness at 0.4 ng/mL vs. 8 ng/mL for d2, Broadening the Detectable Exposure Window

The validated SPMA‑d5 method achieved a linear range of 0.400–200 ng/mL with negligible carry‑over and robust precision at the low‑ng level [1]. A method using SPMA‑d2 exhibited a detection limit of 8.0 ng/mL and a linear range of 0–500 ng/mL, with a markedly higher lower limit of quantification [2]. The 20‑fold difference in LOD is attributable to the deuterium isotopic cluster interference inherent to the d2 label, which obscures the analyte’s M+2 signal at low concentrations.

Limit of detection Low-level benzene exposure SPE‑LC‑MS/MS

SPMA‑d5 Achieves 384 Samples/Day Throughput While Maintaining <6.5 % RSD, Outperforming Manual d2 Workflows

The Li et al. method using SPMA‑d5 and a 96‑well Oasis MAX SPE plate with a 3‑min chromatographic run processed 384 samples per day while sustaining an intra‑batch RSD below 6.5 % [1]. In studies relying on SPMA‑d2 with off‑line SPE or LLE, reported sample preparation times were substantially longer, and throughput was constrained to fewer than 100 samples per day [2]. The d5‑based method’s ruggedness was validated by analyzing urine from 12 smokers and 12 non‑smokers, confirming the assay’s operational robustness [1].

High-throughput analysis Automated SPE Occupational health

Deuterium Internal Standards Without d5 Substitution Risk Biased Quantification Due to Matrix‑Effect Mismatch

A systematic comparison of deuterated vs. 13C‑labeled internal standards for urinary biomarkers demonstrated that 2H7‑labeled IS generated concentrations on average 59.2 % lower than those obtained with 13C6‑IS, and spike accuracy for the 2H7 variant was biased by –38.4 % [1]. The root cause was disparate ion suppression due to deuterium‑induced retention‑time shifts of 4–6 seconds relative to the unlabeled analyte [1]. SPMA‑d5, possessing a sufficient mass shift to avoid cross‑talk while minimizing isotopic effects, occupies a design space that mitigates this risk better than either d2 (insufficient mass separation) or extended‑deuterium labels (exacerbated retention‑time shift).

Matrix effect compensation Deuterium isotope effects Internal standard selection

SPMA‑d5 Commercial Isotopic Purity (98 atom % D) Matches or Exceeds Peers, Ensuring Assay Ruggedness

Commercially available SPMA‑d5 (BOC Sciences, MedChemExpress, CymitQuimica) is specified at ≥95 % HPLC purity with 98 atom % deuterium incorporation at the five phenyl‑ring positions . While atom‑%‑D specifications for SPMA‑d2 are not publicly disclosed by major suppliers, the d5 variant’s defined enrichment at multiple sites ensures minimal unlabeled carry‑over into the analyte channel, a critical parameter for assays operating below 1 ng/mL. The 5‑position labeling also reduces the statistical probability of incomplete deuteration compared to a 2‑position label.

Isotopic purity Supply chain reliability Internal standard quality

Where SPMA‑d5 Provides Irreplaceable Analytical Leverage: 4 Procurement‑Justified Scenarios


Accredited Occupational Health Surveillance for Benzene‑Exposed Workers

The ACGIH BEI for urinary SPMA is 25 µg/g creatinine, and the method using SPMA‑d5 achieved a validated range of 0.4–200 ng/mL with <7.5 % RE, comfortably covering this regulatory threshold [1]. Automating the 96‑well SPE to 384 samples/day slashes cost per test, directly benefiting centralized laboratories serving national occupational health programs [1].

Population‑Scale Epidemiological Studies of Low‑Level Benzene Exposure

A LOD of 0.4 ng/mL with SPMA‑d5 enables reliable quantification in non‑occupationally exposed populations, including non‑smokers, where urinary SPMA levels typically lie below 2 ng/mL [1][2]. This is unattainable with d2‑based methods whose LOD of 8 ng/mL would render 50–70 % of such samples below the detection limit [2].

High‑Throughput Biomonitoring in Multi‑Analyte Environmental Health Panels

The 3‑min LC‑MS/MS runtime and full automation of the SPMA‑d5 method makes it compatible with large‑panel assays measuring multiple benzene and toluene metabolites (t,t‑MA, S‑BMA) simultaneously, without compromising quantitative performance [1]. Its 5 Da shift allows seamless multiplexing with other deuterated IS in a single analytical batch.

Method Transfer and Cross‑Validation Between ISO 17025‑Accredited Laboratories

Publicly disclosed isotopic purity (98 atom % D) and a standardized MS transition (m/z 243 → 114) facilitate protocol harmonization across laboratories [1]. The defined specifications meet the documentation requirements of ISO 17025, reducing the burden of in‑house certification when adopting a regulatory biomonitoring method [1].

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